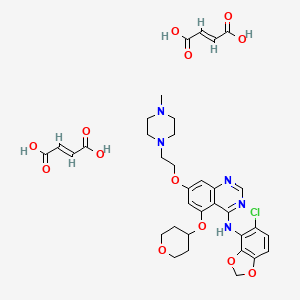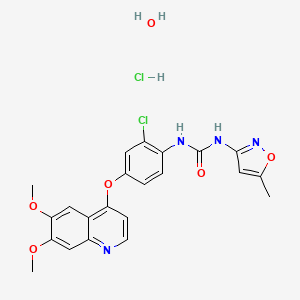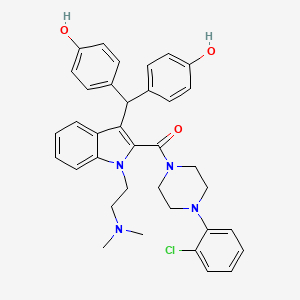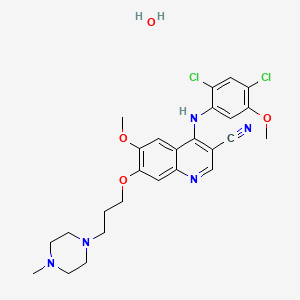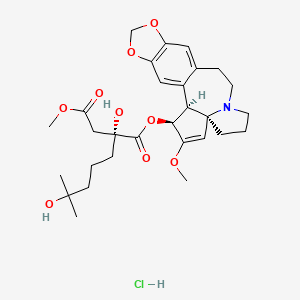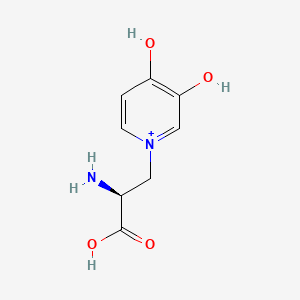
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dihydroxypyridinium-1-yl)-L-alanine is a pyridinium ion that is L-alanine in which a methyl hydrogen is replaced by a 3,4-dioxidopyridinium-1-yl group. It is a conjugate acid of a 3-(3,4-dioxidopyridinium-1-yl)-L-alanine(1-) and a 3-(3,4-dihydroxypyridinium-1-yl)-L-alanine zwitterion.
Applications De Recherche Scientifique
Corrosion Inhibition
Amino acid-based imidazolium zwitterions, including derivatives of (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid, have been studied as novel and environmentally friendly corrosion inhibitors for mild steel. These inhibitors showed high inhibition efficiency and acted as mixed-type inhibitors, protecting metal surfaces through adsorption. Their effectiveness was confirmed using electrochemical methods, scanning electron microscopy, and atomic force microscopy (Srivastava et al., 2017).
Antifungal Peptide Design
Computational peptidology, supported by conceptual density functional theory, has been applied to study new antifungal tripeptides, including variants of (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid. This approach allows for the prediction of pKa values and bioactivity scores, aiding the drug design process and understanding peptide reactivity (Flores-Holguín et al., 2019).
Peptide Synthesis and Structural Studies
The synthesis of bipyridyl amino acids, including 2-amino-3-(4′-methyl-2,2′-bipyridin-4-yl) propanoic acid, a derivative of the core compound, has been achieved. These amino acids have been incorporated into peptides, demonstrating their utility in introducing metal-binding sites into peptides and influencing their structural properties (Kise & Bowler, 1998).
Reactivity and Synthesis Studies
Research has focused on the reactivity of similar compounds in the synthesis of various intermediates, demonstrating the versatility and applicability of (2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid in chemical synthesis. These studies provide insights into the synthesis pathways and potential applications in creating diverse chemical compounds (Asadi et al., 2021).
Propriétés
Nom du produit |
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid |
|---|---|
Formule moléculaire |
C8H11N2O4+ |
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(3,4-dihydroxypyridin-1-ium-1-yl)propanoic acid |
InChI |
InChI=1S/C8H10N2O4/c9-5(8(13)14)3-10-2-1-6(11)7(12)4-10/h1-2,4-5H,3,9H2,(H2,12,13,14)/p+1/t5-/m0/s1 |
Clé InChI |
PWDJFVLCTVHYOX-YFKPBYRVSA-O |
SMILES isomérique |
C1=C[N+](=CC(=C1O)O)C[C@@H](C(=O)O)N |
SMILES |
C1=C[N+](=CC(=C1O)O)CC(C(=O)O)N |
SMILES canonique |
C1=C[N+](=CC(=C1O)O)CC(C(=O)O)N |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazolo[1,5-a]pyrimidine, 6-(4-methoxyphenyl)-3-(3-thienyl)-](/img/structure/B1194690.png)

